2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile
Description
2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile is a benzofuran-derived compound characterized by a thiophen-2-ylmethylidene substituent at the 2-position, a ketone group at the 3-position, and an acetonitrile moiety linked via an ether bond at the 6-position of the benzofuran core. The (2Z)-configuration indicates the spatial arrangement of the exocyclic double bond between the benzofuran and thiophene rings. The compound’s structure was confirmed via single-crystal X-ray diffraction, as reported in Acta Crystallographica Section E, utilizing SHELXL refinement protocols . Its synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions, common in benzofuran chemistry .
Properties
IUPAC Name |
2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3S/c16-5-6-18-10-3-4-12-13(8-10)19-14(15(12)17)9-11-2-1-7-20-11/h1-4,7-9H,6H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOCCUAPBXIMMH-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a benzofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of benzofuran and thiophene are known to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .
Anticancer Properties
Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. The incorporation of thiophene rings enhances the bioactivity of these compounds by improving their interaction with cellular targets . A specific study demonstrated that compounds structurally related to 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile exhibited cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on similar thiophene-containing compounds has shown effectiveness against a range of bacterial strains . This opens avenues for developing new antibiotics or antimicrobial agents.
Organic Electronics
Due to its unique electronic properties, this compound can be explored in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The presence of conjugated systems in its structure allows for effective charge transport and light emission characteristics .
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Its ability to form hydrogen bonds may facilitate better interchain interactions within polymer networks .
Synthesis and Characterization
A notable study involved synthesizing a series of compounds based on the benzofuran scaffold, including derivatives of this compound. The synthesis was achieved through multi-step reactions involving condensation and cyclization techniques, yielding products with high purity and defined structures .
Biological Testing
In vitro assays were conducted to evaluate the antioxidant capacity of synthesized derivatives. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls, suggesting strong antioxidant activity linked to the compound's structure .
Mechanism of Action
The mechanism of action of 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of substituted benzofurans with diverse biological and material applications. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Analogous Benzofuran Derivatives
Key Observations
Substituent Effects on Reactivity and Stability :
- The thiophen-2-ylmethylidene group in the target compound introduces sulfur-based π-conjugation, which may enhance electronic properties for optoelectronic applications . In contrast, 3-fluorophenylmethylidene () and 4-tert-butylphenylmethylidene () substituents alter electronic and steric profiles, affecting solubility and crystallinity .
- Acetonitrile vs. Ester Functional Groups : The nitrile group in the target compound increases polarity, favoring interactions in polar solvents or biological systems. Methyl/benzyl esters () improve membrane permeability but are prone to hydrolysis .
Biological and Safety Profiles :
- Thiophene-containing derivatives (e.g., ) have demonstrated low mutagenicity in bacterial assays, suggesting safety for pharmaceutical development . The target compound’s nitrile group, however, requires further toxicological evaluation.
Synthetic Methodologies :
- Palladium-catalyzed cross-coupling () is a common strategy for introducing aryl/hetaryl groups at the 2-position of benzofurans. The target compound’s synthesis likely involves similar steps, while ester derivatives () may require additional protection/deprotection steps .
Structural Implications of Z-Configuration :
- The (2Z)-configuration enforces a planar geometry between the benzofuran and substituent, optimizing conjugation. This is critical for applications in organic electronics or as kinase inhibitors, where planarity influences binding .
Biological Activity
The compound 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetonitrile is a complex organic molecule with potential therapeutic applications. Its structure features a benzofuran moiety, a thiophene ring, and functional groups that suggest various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 300.34 g/mol. The presence of the thiophene and benzofuran rings contributes to its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C16H12N2O3S |
| Molecular Weight | 300.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Biological Activities
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with benzofuran structures have shown significant antimicrobial effects against various bacterial strains. For example, derivatives have demonstrated MIC values ranging from 20 to 70 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Benzofuran derivatives have been reported to possess anticancer activities. In vitro studies indicate that certain derivatives can inhibit cell growth in various cancer cell lines, including leukemia and lung cancer cells, with inhibition rates exceeding 70% at concentrations around 10 μM .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases .
The biological effects of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzofuran derivatives act as inhibitors of critical enzymes involved in disease processes. For instance, they may inhibit carbonic anhydrases implicated in glaucoma .
- Receptor Modulation : Some compounds have been identified as agonists or antagonists for specific receptors (e.g., cannabinoid receptors), influencing pathways related to pain and inflammation .
Case Studies
Several studies highlight the therapeutic potential of similar compounds:
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of benzofuran derivatives against multi-drug resistant strains of S. aureus and E. coli, demonstrating significant efficacy compared to traditional antibiotics .
- Anticancer Activity Assessment : Another research effort focused on the anticancer potential of benzofuran analogs showed promising results in inhibiting tumor cell proliferation in vitro across multiple cancer types .
- Inflammation Model Experimentation : In vivo models have been used to assess the anti-inflammatory effects of these compounds, indicating a reduction in edema and inflammatory cytokines when treated with specific benzofuran derivatives .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis involves reacting 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran with propargyl bromide in the presence of potassium carbonate at low temperatures (0–5°C) to minimize side reactions. Crystallization from ethanol/water yields pure product. Key parameters include temperature control (<10°C) and stoichiometric excess of propargyl bromide (1.2–1.5 equivalents) to ensure complete substitution .
Q. How is the crystal structure validated experimentally?
Single-crystal X-ray diffraction (XRD) confirms the planar benzofuran core (r.m.s. deviation = 0.025 Å) and Z-configuration of the thiophene-methylidene substituent. Refinement parameters (R factor = 0.044, wR = 0.137) and hydrogen-bonding interactions (C–H···O, 2.45 Å) further validate the structure. Data collection uses a Bruker APEX DUO diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
Q. What spectroscopic techniques characterize the nitrile functional group?
- FT-IR : Sharp peak at ~2240 cm⁻¹ (C≡N stretch).
- ¹³C NMR : Signal at ~115 ppm (sp-hybridized carbon).
- HPLC : Retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can stereochemical control be achieved during benzofuran core formation?
Enantioselective synthesis via olefin cross-metathesis and intramolecular oxo-Michael reaction ensures Z-configuration. Chiral catalysts (e.g., Ru-based complexes) and low-temperature kinetic control (e.g., –20°C) favor the desired stereoisomer. Monitoring via polarimetry ([α]D) or chiral HPLC confirms enantiopurity (>90% ee) .
Q. What computational methods predict electronic properties of the thiophene-methylidene group?
Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. Solvent models (e.g., PCM for acetonitrile) simulate polarity impacts. The thiophene ring’s π-conjugation lowers LUMO energy, enhancing electrophilicity at the nitrile group .
Q. How do competing reaction pathways affect synthesis yields?
Competing dimerization of propargyl bromide or over-oxidation of the benzofuran core can reduce yields. Mitigation strategies:
- Purge with inert gas (N₂/Ar) to prevent oxidation.
- Stepwise addition of reagents to control exothermicity.
- Column chromatography (silica gel, ethyl acetate/hexane) removes dimers .
Contradictions in Literature
- Crystal Packing : reports no short contacts, while identifies weak C–H···O interactions. This discrepancy may arise from differences in substituent electronegativity or measurement resolution .
- Stereochemical Outcomes : emphasizes kinetic control for Z-configuration, whereas suggests thermodynamic stabilization via π-stacking. Further studies comparing solvent polarity effects are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
